molecular formula C15H23BrN2O6 B4005692 N'-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

N'-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B4005692
M. Wt: 407.26 g/mol
InChI Key: DELLSMLHDBBHKB-UHFFFAOYSA-N
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Description

N’-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that features a brominated aromatic ring, ether linkages, and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves multiple steps:

    Bromination: The starting material, 4-methylphenol, is brominated to form 2-bromo-4-methylphenol.

    Ether Formation: The brominated phenol is then reacted with ethylene oxide to form 2-(2-bromo-4-methylphenoxy)ethanol.

    Amine Introduction: The resulting compound is further reacted with ethylenediamine to introduce the ethane-1,2-diamine moiety.

    Oxalic Acid Addition: Finally, oxalic acid is added to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The brominated aromatic ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Products may include brominated quinones or other oxidized derivatives.

    Reduction: Products may include de-brominated phenoxy compounds.

    Substitution: Products may include substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

N’-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylphenol: A simpler brominated phenol with similar aromatic properties.

    2-Bromo-4-methylbenzaldehyde: Another brominated aromatic compound with an aldehyde functional group.

    4-Bromo-2-nitroaniline: A brominated aromatic compound with a nitro and aniline group.

Uniqueness

N’-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to its combination of brominated aromatic ring, ether linkages, and ethane-1,2-diamine moiety, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N'-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2O2.C2H2O4/c1-11-2-3-13(12(14)10-11)18-9-8-17-7-6-16-5-4-15;3-1(4)2(5)6/h2-3,10,16H,4-9,15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELLSMLHDBBHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCNCCN)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

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